Adenosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt Adenosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt Adenosine 5'-(γ-thio)-triphosphate (lithium salt) is a stable analog of ATP that acts as a potent agonist of G protein-coupled P2Y2 and P2Y11 receptors (pEC50 = 5.52 for P2Y11). It has been used to identify kinase substrates, has been implemented as a reagent in the synthesis of DNA N-acetylglucosamine analogs, and can serve as a substrate for the RNA-stimulated nucleotide hydrolysis and RNA unwinding activities of eukaryotic initiation factor-4A.

Brand Name: Vulcanchem
CAS No.: 93839-89-5
VCID: VC21097087
InChI: InChI=1S/C10H16N5O12P3S.Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31);/t4-,6-,7-,10-;/m1./s1
SMILES:
Molecular Formula: C10H16LiN5O12P3S
Molecular Weight: 530.2 g/mol

Adenosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt

CAS No.: 93839-89-5

Cat. No.: VC21097087

Molecular Formula: C10H16LiN5O12P3S

Molecular Weight: 530.2 g/mol

* For research use only. Not for human or veterinary use.

Adenosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt - 93839-89-5

Specification

Description Adenosine 5'-(γ-thio)-triphosphate (lithium salt) is a stable analog of ATP that acts as a potent agonist of G protein-coupled P2Y2 and P2Y11 receptors (pEC50 = 5.52 for P2Y11). It has been used to identify kinase substrates, has been implemented as a reagent in the synthesis of DNA N-acetylglucosamine analogs, and can serve as a substrate for the RNA-stimulated nucleotide hydrolysis and RNA unwinding activities of eukaryotic initiation factor-4A.

CAS No. 93839-89-5
Molecular Formula C10H16LiN5O12P3S
Molecular Weight 530.2 g/mol
IUPAC Name tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate
Standard InChI InChI=1S/C10H16N5O12P3S.Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31);/t4-,6-,7-,10-;/m1./s1
Standard InChI Key KRAIEIOBHFWLAU-MCDZGGTQSA-N
Isomeric SMILES [Li].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N
Canonical SMILES [Li].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N
Appearance Assay:≥90%A crystalline solid

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